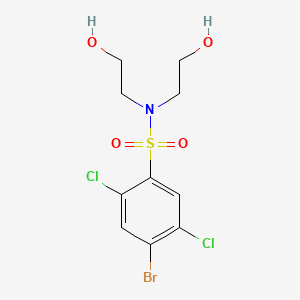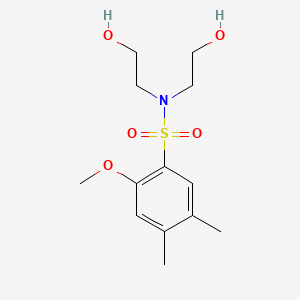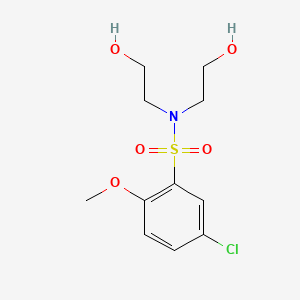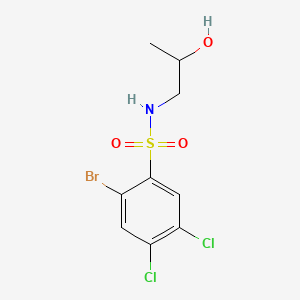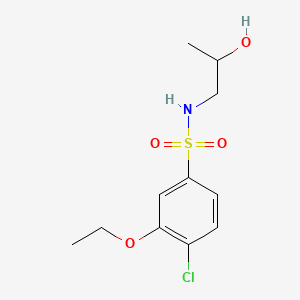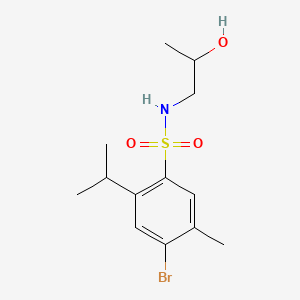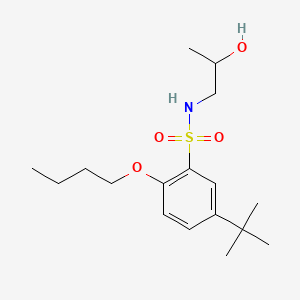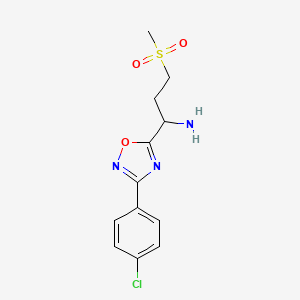
1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound is also known as SBI-477 and has been synthesized using different methods.
作用機序
The mechanism of action of 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine involves the activation of GPR119, which is expressed in pancreatic beta cells and intestinal enteroendocrine cells. This activation leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and improve glucose homeostasis.
Biochemical and Physiological Effects:
1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine has been found to have various biochemical and physiological effects such as improving insulin sensitivity and glucose tolerance, promoting weight loss, and reducing inflammation. This compound has also been shown to increase GLP-1 secretion and reduce food intake.
実験室実験の利点と制限
The advantages of using 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine in lab experiments include its ability to improve glucose homeostasis and insulin sensitivity, as well as its potential for the treatment of obesity and diabetes. However, the limitations include the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine. These include the development of more potent and selective GPR119 agonists, the investigation of its potential for the treatment of other metabolic disorders such as nonalcoholic fatty liver disease and metabolic syndrome, and the exploration of its potential as a tool for studying the role of GPR119 in glucose homeostasis and insulin secretion.
In conclusion, 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. Its mechanism of action involves the activation of GPR119, which leads to the release of incretin hormones and improves glucose homeostasis. While this compound shows promise for the treatment of obesity and diabetes, further studies are needed to determine its safety and efficacy in humans.
合成法
The synthesis of 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine has been reported using different methods such as the reaction of 4-Chlorobenzoyl chloride with hydrazine hydrate to form 4-Chlorophenyl hydrazine. This compound is further reacted with ethyl oxalyl chloride to form 4-Chlorophenyl hydrazine oxalate. The final step involves the reaction of 4-Chlorophenyl hydrazine oxalate with 3-(methylsulfonyl)propan-1-amine and sodium methoxide to form 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine.
科学的研究の応用
1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine has been used in various scientific research applications such as in the study of obesity and diabetes. It has been found to improve insulin sensitivity and glucose tolerance in animal models. This compound has also been used to study the role of GPR119, a G protein-coupled receptor, in the regulation of glucose homeostasis.
特性
IUPAC Name |
1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S/c1-20(17,18)7-6-10(14)12-15-11(16-19-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLBCCKXVBVYRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

